(3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c1-15-4-2-7-18(23-15)24-19-8-9-20(26-25-19)27-10-12-28(13-11-27)21(29)16-5-3-6-17(22)14-16/h2-9,14H,10-13H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRZFCZPTFMINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinyl Intermediate: This step involves the reaction of 6-methylpyridin-2-amine with a suitable pyridazine derivative under controlled conditions to form the pyridazinyl intermediate.
Coupling with Piperazine: The pyridazinyl intermediate is then coupled with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridazinyl group, potentially converting it to a dihydropyridazine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in the investigation of receptor-ligand interactions.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the agrochemical industry as a precursor to active ingredients in pesticides or herbicides.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share core features such as piperazine-linked aromatic systems, fluorinated substituents, or heterocyclic scaffolds. Below is a detailed comparison based on molecular structure, physicochemical properties, and inferred biological activities.
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Properties of Similar Compounds
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Core Structural Features | Reference Evidence |
|---|---|---|---|---|
| (3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone | C21H20FN7O | 405.43 | 3-Fluorophenyl, pyridazine, piperazine, pyridine | Target Compound |
| 4-(4-Fluorophenyl)piperazin-1-ylmethanone (921230-83-3) | C16H15F2N3O | 303.31 | 4-Fluorophenyl, piperazine, fluoropyridine | |
| (4-(3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone (920367-03-9) | C22H20FN7O2 | 433.40 | Triazolo-pyrimidine, piperazine, methoxyphenyl | |
| (4-Azepan-1-yl-2-pyridin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-(3-methoxy-phenyl)-methanone (CB8374264) | C26H29N5O2 | 443.54 | Pyrido-pyrimidine, azepane, methoxyphenyl |
Functional and Pharmacological Insights
Fluorophenyl-Piperazine Derivatives: The compound from (4-(4-Fluorophenyl)piperazin-1-ylmethanone) shares the fluorophenyl-piperazine motif but lacks the pyridazine-pyridine linkage. Piperazine-containing compounds are frequently associated with central nervous system (CNS) drug design due to their ability to modulate neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Triazolo-Pyrimidine Analogs :
- The triazolo-pyrimidine derivative (CAS 920367-03-9) introduces a fused heterocyclic system, which is often associated with kinase inhibition (e.g., cyclin-dependent kinases) or antiviral activity . The methoxyphenyl group in this compound may enhance π-stacking interactions compared to the target compound’s fluorophenyl group.
Pyridazinone Derivatives: Pyridazin-3(2H)-one derivatives (e.g., those in ) with piperazine substituents have demonstrated anticancer activity in preclinical studies. Substitutions at the pyridazine ring (e.g., aryl or heteroaryl groups) influence potency against cancer cell lines . The target compound’s 6-methylpyridin-2-ylamino group could optimize steric interactions with target proteins.
Pyrido-Pyrimidine Systems: The compound CB8374264 () incorporates a pyrido[4,3-d]pyrimidine core, which is structurally bulkier than the target compound’s pyridazine system.
Physicochemical and ADME Properties
- Lipophilicity: Fluorination typically increases logP values, enhancing membrane permeability. The target compound’s 3-fluorophenyl group may offer a balance between lipophilicity and solubility compared to non-fluorinated analogs .
- Solubility : Piperazine and pyridine/pyridazine moieties improve aqueous solubility, critical for oral bioavailability. The triazolo-pyrimidine derivative (CAS 920367-03-9) may exhibit lower solubility due to its larger aromatic system .
Research Findings and Implications
- Anticancer Potential: Pyridazinone and pyrido-pyrimidine derivatives () highlight the importance of heterocyclic diversity in targeting proliferative pathways. The target compound’s pyridazine-pyridine hybrid could synergize with piperazine to inhibit kinases like EGFR or BRAF .
- Structural modifications in the target compound (e.g., pyridazine substitution) may redirect activity toward peripheral targets .
- Kinase Inhibition : Ligand-based screening () indicates that structural similarity to gefitinib (an EGFR inhibitor) could predict kinase-targeted activity. Computational modeling using Tanimoto or Dice coefficients may further validate this hypothesis .
Biological Activity
The compound (3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone , identified by its CAS number 1021038-58-3 , is a complex organic molecule with significant potential in medicinal chemistry. Its structural components include a fluorophenyl group, a pyridazinyl moiety, and a piperazine ring, which suggest diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H21FN6O |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 1021038-58-3 |
The compound's structure allows for various interactions with biological targets, enhancing its potential efficacy as a therapeutic agent.
The biological activity of (3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which play critical roles in cell signaling pathways associated with cancer and other diseases .
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:
- Antitumor Activity : The compound may inhibit tumor growth by targeting tyrosine kinases involved in cancer pathways.
- Antimicrobial Effects : Initial evaluations suggest potential efficacy against bacterial strains, particularly in the context of drug-resistant infections .
Case Studies and Research Findings
- Antitubercular Activity : A study evaluated derivatives of similar structures for their activity against Mycobacterium tuberculosis. Compounds showed IC90 values ranging from 3.73 to 4.00 μM, indicating significant antimicrobial potential . While specific data on the target compound's activity is not yet available, its structural similarities suggest comparable efficacy.
- Cytotoxicity Assessment : In cytotoxicity studies conducted on human embryonic kidney cells (HEK-293), several derivatives demonstrated low toxicity, supporting the safety profile of compounds within this chemical class .
- Molecular Docking Studies : Computational docking studies have indicated favorable binding interactions between the compound and various biological targets, highlighting its potential for further development in drug design .
Comparative Analysis with Related Compounds
To better understand the unique properties of (3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone, a comparison with structurally related compounds is essential:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| (2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone | Contains fluorinated phenyl groups | Enhanced lipophilicity |
| (4-(4-Fluorophenyl)piperazin-1-yl)(5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanone | Incorporates trifluoromethyl groups | Potential for increased metabolic stability |
This comparative analysis demonstrates that while many compounds share similar functionalities, the specific arrangement and types of substituents in (3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone may confer distinct biological properties.
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step pathways, typically starting with coupling the pyridazine core to the piperazine ring, followed by functionalization of the fluorophenyl and methylpyridinylamino groups. Key steps include:
- Nucleophilic substitution for piperazine-pyridazine coupling under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) .
- Buchwald-Hartwig amination to introduce the methylpyridinylamino group, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Schotten-Baumann acylation for methanone formation, optimized with triethylamine as a base . Yield optimization relies on strict control of temperature, solvent polarity, and catalyst loading. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic and chromatographic methods are critical for structural validation?
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic proton environments (e.g., fluorophenyl δ ~7.2–7.5 ppm) and piperazine CH₂ groups (δ ~2.8–3.5 ppm). ¹⁹F NMR confirms fluorine substitution .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with high-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at ~438.2 g/mol) .
- X-ray Crystallography : Resolves piperazine ring conformation and hydrogen-bonding interactions in solid-state structures .
Advanced Research Questions
Q. How can computational modeling predict bioactivity, and how do results align with experimental data?
- In Silico Docking : Use the compound’s SMILES/InChI (e.g.,
FC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=NC(=CC=C4)C) to model binding to targets like serotonin receptors. Software such as AutoDock Vina assesses binding affinity (∆G) . - MD Simulations : Validate docking poses via 100-ns molecular dynamics to check stability (RMSD < 2 Å) .
- Experimental Validation : Compare computational Ki values with radioligand displacement assays (e.g., 5-HT₁A receptor IC₅₀ < 100 nM) . Discrepancies may arise from solvent effects or protein flexibility unaccounted in models .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) alter bioactivity profiles?
- Case Study : Replacing the 3-fluorophenyl with 4-chlorophenyl in analogues reduces 5-HT₁A affinity by 10-fold due to steric clashes in the hydrophobic binding pocket .
- Methodology :
- Synthesize derivatives via Suzuki-Miyaura cross-coupling .
- Test in vitro using HEK293 cells expressing recombinant receptors.
- Analyze SAR with CoMFA/QSAR models to prioritize substituents .
Q. What experimental designs resolve contradictions in reported bioactivity data?
Contradictions (e.g., variable IC₅₀ values) may stem from assay conditions. Mitigation strategies include:
- Standardized Protocols : Use identical cell lines (e.g., CHO-K1), buffer pH (7.4), and incubation times (60 min) .
- Control Compounds : Include reference ligands (e.g., WAY-100635 for 5-HT₁A) to normalize inter-lab variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from ≥3 independent studies to identify outliers .
Methodological Tables
Table 1: Key Synthetic Intermediates and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Piperazine coupling | DMF, K₂CO₃, 80°C, 12 h | 65–75 | |
| 2 | Amination | Pd(OAc)₂, Xantphos, 110°C, 24 h | 50–60 | |
| 3 | Acylation | TEA, CH₂Cl₂, 0°C → RT | 85–90 |
Table 2: Comparative Bioactivity of Analogues
| Substituent | Target Receptor | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|---|
| 3-Fluorophenyl | 5-HT₁A | 45 ± 5 | Radioligand binding | |
| 4-Chlorophenyl | 5-HT₁A | 420 ± 30 | Radioligand binding | |
| 3-Methoxyphenyl | 5-HT₁A | 120 ± 10 | Radioligand binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
